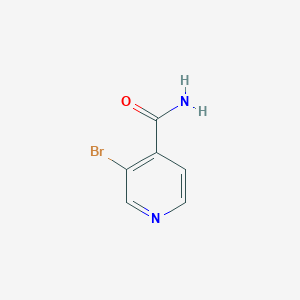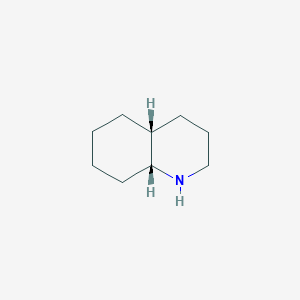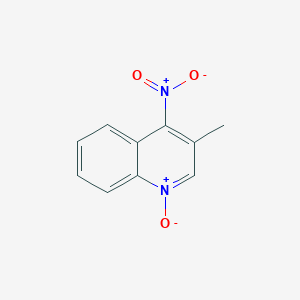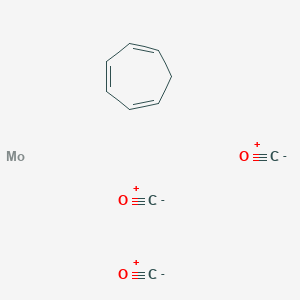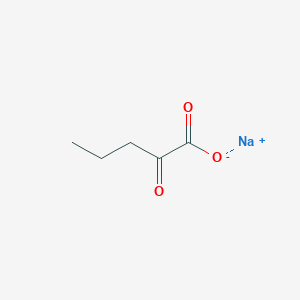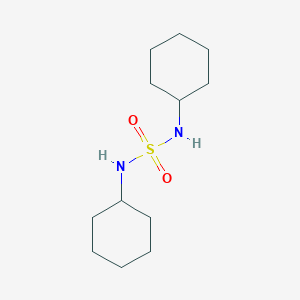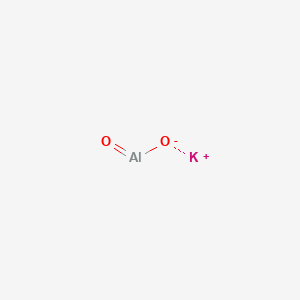
2-Hydrazinylquinolin-8-ol
Übersicht
Beschreibung
2-Hydrazinylquinolin-8-ol is a chemical compound with the CAS Number: 15011-37-7 . It has a molecular weight of 175.19 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O/c10-12-8-5-4-6-2-1-3-7 (13)9 (6)11-8/h1-5,13H,10H2, (H,11,12) . This indicates the molecular structure of the compound. Further structural analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties would require specific experimental measurements or computational predictions .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : 2-Hydrazinylquinolin-8-ol derivatives exhibit significant anti-corrosion activity for carbon steel in acidic environments. They act as mixed-type inhibitors and their effectiveness increases with concentration. The adsorption of these compounds on steel surfaces follows the Langmuir model, and their performance has been validated through experimental and computational analyses (Rouifi et al., 2020).
Alzheimer's Disease Treatment : 2-Substituted 8-hydroxyquinolines, like this compound, are proposed for Alzheimer's disease treatment. They act as metal chaperones, disaggregating metal-enriched amyloid plaques and inhibiting Cu/Aβ redox chemistry (Kenche et al., 2013).
Toxicology : Some derivatives of this compound, like Clioquinol, have demonstrated diverse activities beyond their antimicrobial use, including potential applications in cancer therapy and Alzheimer's disease treatment, despite their historical association with neurotoxicity (Mao & Schimmer, 2008).
Malaria Therapy : this compound and related compounds, as part of the 8-aminoquinoline family, have been critical in the therapy of latent malaria. Their properties have led to the development of drugs like primaquine and tafenoquine, although challenges with hemolytic toxicity in certain patients persist (Baird, 2019).
Organic Synthesis : this compound derivatives have been synthesized for various applications, including the creation of novel hydrazinylquinoline regio-isomers and aminoquinoline substituted pyrrolidin-2,5-diones (Kumar et al., 2014).
Antimicrobial Activities : Several divalent transition metal complexes of this compound derivatives have shown in vitro antimicrobial activity against various bacterial strains and fungi (Patel & Patel, 2017).
Coordination Chemistry : The compound has applications in metallosupramolecular chemistry, particularly in creating new supramolecular sensors and emitting devices (Albrecht et al., 2008).
Eigenschaften
IUPAC Name |
2-hydrazinylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-8-5-4-6-2-1-3-7(13)9(6)11-8/h1-5,13H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQJACHAEBSDHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295717 | |
| Record name | 2-hydrazinylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15011-37-7 | |
| Record name | 15011-37-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydrazinylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)
